1-Methyltetrahydropyrimidin-2(1H)-one

Description

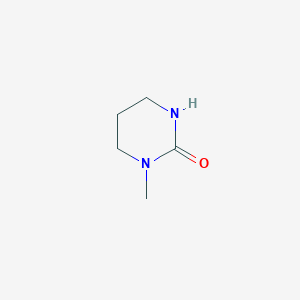

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-7-4-2-3-6-5(7)8/h2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYPZADTXISTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511916 | |

| Record name | 1-Methyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10166-54-8 | |

| Record name | 1-Methyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyltetrahydropyrimidin-2(1H)-one (CAS Number: 10166-54-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyltetrahydropyrimidin-2(1H)-one, with the Chemical Abstracts Service (CAS) number 10166-54-8, is a cyclic urea derivative belonging to the tetrahydropyrimidine class of heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and a review of the known biological activities of structurally related compounds. While specific biological data for this compound is limited in publicly available literature, this guide extrapolates potential areas of interest based on the broader family of tetrahydropyrimidinones, which have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Core Properties

This compound is a small, nitrogen-containing heterocyclic molecule. Its core structure consists of a six-membered tetrahydropyrimidine ring with a methyl group substituted at one of the nitrogen atoms and a carbonyl group at the C2 position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 10166-54-8 | [1] |

| Molecular Formula | C₅H₁₀N₂O | [1] |

| Molecular Weight | 114.15 g/mol | [1] |

| Appearance | Not specified (likely a solid or oil) | General knowledge |

| Boiling Point | Not specified | [1] |

| Melting Point | Not specified | General knowledge |

| Solubility | Not specified | General knowledge |

| Purity | Typically available at ≥98% | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through the cyclocondensation of a suitable diamine with a carbonyl source. A plausible and efficient method involves the reaction of N-methyl-1,3-propanediamine with urea.

Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted below.

Experimental Protocol: Synthesis

Materials:

-

N-methyl-1,3-propanediamine

-

Urea

-

High-boiling point solvent (e.g., toluene or xylene)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-methyl-1,3-propanediamine (1.0 eq) and urea (1.0-1.2 eq).

-

Add a suitable high-boiling point solvent to facilitate the reaction and subsequent removal of ammonia and water byproducts.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically several hours), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification

The crude product can be purified using either recrystallization or column chromatography.

Method 1: Recrystallization

-

Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2][3]

Method 2: Column Chromatography

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of a suitable solvent.

-

Load the sample onto the column. For basic compounds like this, it may be beneficial to use a solvent system containing a small amount of a basic modifier like triethylamine (1-3%) to prevent streaking.[4]

-

Elute the column with an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.[5][6]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to the N-methyl group (a singlet), and the three methylene groups of the tetrahydropyrimidine ring (multiplets). The chemical shifts will be influenced by the adjacent nitrogen and carbonyl groups.

-

¹³C NMR: The spectrum should display five distinct carbon signals: one for the N-methyl group, three for the methylene carbons in the ring, and one for the carbonyl carbon at a characteristic downfield shift.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (114.15 g/mol ).

-

Fragmentation patterns would likely involve the loss of small neutral molecules and cleavage of the ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

-

A reversed-phase HPLC method using a C18 column is suitable for purity analysis.

-

A typical mobile phase would consist of a gradient of acetonitrile in water, with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detection can be performed using a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS can also be used for the analysis of this compound.

-

A suitable capillary column (e.g., a polar stationary phase) would be required.

-

The mass spectrometer will provide fragmentation data for structural confirmation.

Biological Activity and Potential Applications

While no specific biological studies on this compound have been identified in the available literature, the broader class of tetrahydropyrimidine derivatives has been extensively investigated for various pharmacological activities.[7][8][9] This suggests that this compound could be a valuable scaffold for further chemical modification and biological screening.

Potential Therapeutic Areas

-

Anticancer Activity: Many tetrahydropyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][9] The mechanism of action for some of these compounds involves the inhibition of key cellular processes like mitosis.

-

Anti-inflammatory Activity: Some tetrahydropyrimidine derivatives have shown potential as anti-inflammatory agents.[9]

-

Antimicrobial Activity: The tetrahydropyrimidine scaffold is present in a number of compounds with antibacterial and antifungal properties.[7][9]

Postulated Signaling Pathway Involvement

Given the lack of specific data for this compound, a hypothetical signaling pathway diagram cannot be generated at this time. Research into the biological targets of this compound is required to elucidate its mechanism of action. Future studies could explore its effects on pathways commonly modulated by other small molecule inhibitors in areas such as cell cycle regulation, apoptosis, or inflammatory signaling cascades.

The workflow for investigating the biological activity of a novel compound like this compound is outlined below.

Conclusion

This compound is a readily synthesizable heterocyclic compound. This guide has provided a framework for its preparation, purification, and characterization. While direct biological data is currently unavailable, the established pharmacological importance of the tetrahydropyrimidine scaffold suggests that this compound and its derivatives warrant further investigation as potential therapeutic agents. Future research should focus on a systematic evaluation of its biological activities to uncover its mechanism of action and potential for drug development.

References

- 1. US2892870A - Process for purifying and crystallizing urea - Google Patents [patents.google.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 4. Purification [chem.rochester.edu]

- 5. orgsyn.org [orgsyn.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyltetrahydropyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyltetrahydropyrimidin-2(1H)-one is a heterocyclic organic compound with the molecular formula C5H10N2O. As a derivative of tetrahydropyrimidine, it belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to a wide array of observed biological activities. This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of this compound. Despite extensive investigation, specific, detailed experimental protocols for its synthesis and its direct involvement in biological signaling pathways are not extensively documented in publicly available scientific literature. This guide summarizes the known data and provides a foundational understanding of this compound for research and development purposes.

Molecular Structure and Properties

This compound, also known as 1-Methyl-2-oxo-hexahydropyrimidine, is a cyclic urea derivative. The core of the molecule is a six-membered tetrahydropyrimidine ring, which is a saturated heterocyclic system containing two nitrogen atoms at positions 1 and 3. A methyl group is substituted at one of the nitrogen atoms, and a carbonyl group is present at the second carbon position, forming a cyclic urea structure.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below. This information has been consistently reported across various chemical suppliers and databases.[1][2][3]

| Property | Value | Reference |

| CAS Number | 10166-54-8 | [2] |

| Molecular Formula | C5H10N2O | [1][2] |

| Molecular Weight | 114.15 g/mol | [1][2] |

| MDL Number | MFCD00196814 | [2] |

Structural Representation

The two-dimensional structure of this compound is depicted in the following diagram, generated using the DOT language.

Experimental Protocols

A thorough review of scientific literature and chemical databases did not yield a specific, detailed experimental protocol for the synthesis of this compound. However, the synthesis of the broader class of tetrahydropyrimidin-2-ones is well-documented, with the Biginelli reaction being a prominent method. This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or a urea derivative.

A plausible synthetic route for this compound could involve the reaction of 1,3-diaminopropane with a carbonyl source, followed by N-methylation, or the direct use of N-methylurea in a cyclization reaction. For instance, the synthesis of N-substituted tetrahydropyrimidin-2-one derivatives has been reported using N-tert-butylurea.[4] Another potential approach could be the reaction of N-methyl-1,3-propanediamine with a phosgenating agent.

Given the lack of a specific protocol, a generalized workflow for a potential synthesis is proposed below. This is a hypothetical pathway and would require experimental validation.

Biological Activity and Signaling Pathways

The broader class of tetrahydropyrimidine derivatives has been the subject of extensive research in drug discovery, exhibiting a wide range of pharmacological activities. However, specific biological functions or its role as an enzyme inhibitor for this compound are not well-established in the available literature. Some tetrahydropyrimidine compounds have been investigated for their neuromuscular blocking properties, though these studies did not specifically include the 1-methyl derivative.[5]

Due to the absence of documented specific biological targets or mechanisms of action for this compound, a signaling pathway diagram cannot be constructed at this time. Research into the biological effects of this specific compound would be necessary to elucidate any potential interactions with cellular signaling cascades.

Conclusion

This compound is a well-characterized small molecule in terms of its basic physicochemical properties. However, there is a notable gap in the scientific literature regarding detailed experimental protocols for its synthesis and its specific biological functions. The information provided in this guide serves as a foundational resource for researchers and professionals in drug development. Further experimental work is required to fully understand the synthetic methodologies and the pharmacological profile of this compound. The provided hypothetical synthesis workflow can serve as a starting point for such investigations. Future studies are encouraged to explore the potential biological activities of this molecule to determine if it shares the therapeutic potential of other tetrahydropyrimidine derivatives.

References

Synthesis of 1-Methyltetrahydropyrimidin-2(1H)-one via Biginelli Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-Methyltetrahydropyrimidin-2(1H)-one, a substituted cyclic urea, through the versatile Biginelli reaction. The Biginelli reaction is a one-pot, three-component condensation reaction that offers an efficient route to various dihydropyrimidinones (DHPMs) and their derivatives, which are of significant interest in medicinal chemistry and drug discovery.

Introduction to the Biginelli Reaction

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a cornerstone of multicomponent reactions in organic synthesis.[1] The classical reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones.[1] The use of N-substituted ureas, such as 1-methylurea, allows for the synthesis of N1-substituted DHPMs like this compound. These compounds serve as important scaffolds in the development of various therapeutic agents.

Reaction Mechanism and Workflow

The reaction is believed to proceed through an N-acyliminium ion intermediate. The generally accepted mechanism involves the initial acid-catalyzed condensation of the aldehyde and urea to form this key intermediate. This is followed by the nucleophilic addition of the enol form of the β-dicarbonyl compound to the iminium ion. Subsequent intramolecular cyclization via condensation and dehydration yields the final dihydropyrimidinone ring structure.

Below is a diagram illustrating the proposed reaction mechanism for the synthesis of a generic N1-substituted dihydropyrimidinone.

Caption: Proposed mechanism for the Biginelli reaction with an N-substituted urea.

The general experimental workflow for this synthesis is outlined in the diagram below. It involves the one-pot reaction of the three components, followed by workup and purification of the final product.

Caption: A typical experimental workflow for the Biginelli synthesis.

Experimental Protocols

Materials:

-

Aldehyde (e.g., formaldehyde or its equivalent like paraformaldehyde)

-

A suitable β-dicarbonyl compound (e.g., ethyl acetoacetate)

-

1-Methylurea

-

Catalyst (e.g., a Lewis acid like Indium(III) bromide or a Brønsted acid)

-

Solvent (e.g., 95% Ethanol)

Procedure:

-

To a round-bottom flask, add the β-dicarbonyl compound, paraformaldehyde, and 1-methylurea in a suitable solvent such as 95% ethanol.

-

Stir the mixture at room temperature for approximately 10 minutes.

-

Add a catalytic amount of a Lewis or Brønsted acid (e.g., Indium(III) bromide, 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

After completion, cool the reaction mixture to room temperature.

-

The crude product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

-

If no precipitate forms, the solvent is removed under reduced pressure.

-

The residue is then subjected to an appropriate workup, which may include washing with water and extraction with an organic solvent.

-

The crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data and Characterization

The following tables summarize the expected quantitative data for a representative N-substituted dihydropyrimidinone, based on the characterization of Ethyl 1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[1] The exact values for this compound will vary.

Table 1: Reaction Parameters (Representative)

| Parameter | Value |

| Reactant Ratio (Aldehyde:β-dicarbonyl:Urea) | Varies; often 1:1:1.5 |

| Catalyst Loading | 0.1 equivalents |

| Solvent | 95% Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 7 hours |

| Yield | 70-95% (reported for analogous reactions) |

Table 2: Spectroscopic Data for a Representative N,N'-Dimethylated DHPM Analog [1]

| ¹H NMR (400 MHz, CD₃OD) | ¹³C NMR (100 MHz, CD₃OD) |

| Chemical Shift (δ) ppm | Assignment |

| 4.16 (q, J = 7.1 Hz, 2H) | -OCH₂CH₃ |

| 4.01 (d, J = 1.1 Hz, 2H) | -CH₂- (ring) |

| 3.17 (s, 3H) | N-CH₃ |

| 2.92 (s, 3H) | N-CH₃ |

| 2.46 (t, J = 1.3 Hz, 3H) | -CH₃ (ring) |

| 1.28 (t, J = 7.1 Hz, 3H) | -OCH₂CH₃ |

Table 3: Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) Data for a Representative Analog [1]

| Analysis | Value |

| IR (ATR) cm⁻¹ | 2981, 2908, 1672 (C=O), 1622, 1414, 1262, 1204, 1077, 1026, 749 |

| HRMS (HESI) | m/z calcd for C₁₀H₁₇N₂O₃ [M+H]⁺ 213.1234, found 213.1234 |

Conclusion

The Biginelli reaction provides a robust and efficient method for the synthesis of this compound and its derivatives. This multicomponent approach is characterized by its operational simplicity, high atom economy, and the ability to generate structurally diverse molecules from readily available starting materials. The resulting dihydropyrimidinone scaffolds are of significant interest to the pharmaceutical industry and continue to be a focus of research in medicinal chemistry. Further optimization of reaction conditions, including the choice of catalyst and solvent, can lead to even more efficient and environmentally friendly synthetic protocols.

References

An In-depth Technical Guide to the Formation of 1-Methyltetrahydropyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyltetrahydropyrimidin-2(1H)-one, a cyclic urea derivative, is a valuable building block in organic synthesis and medicinal chemistry. Its formation is primarily achieved through the cyclization of N-methyl-1,3-propanediamine with a suitable carbonyl source. This technical guide delineates the primary synthetic routes, delves into the underlying reaction mechanisms, provides detailed experimental protocols for analogous compounds, and presents spectroscopic data for the characterization of the target molecule and its intermediates.

Introduction

This compound, also known as N-methyl-trimethyleneurea, belongs to the class of cyclic ureas. These compounds are of significant interest due to their diverse applications, including their use as polar aprotic solvents and as scaffolds in the development of pharmacologically active molecules. The six-membered diaminic ring structure imparts specific conformational and electronic properties that are attractive for drug design. Understanding the mechanism of its formation is crucial for optimizing its synthesis and for the development of novel derivatives.

Core Synthetic Pathways

The formation of the this compound ring system fundamentally involves the reaction of a bifunctional nucleophile, N-methyl-1,3-propanediamine, with an electrophilic C1 carbonyl source. The primary amine of the diamine is typically more reactive and initiates the reaction, followed by an intramolecular cyclization by the secondary amine. The most common carbonylating agents employed for this transformation are phosgene and its derivatives, urea, and dialkyl carbonates.

Cyclization using Phosgene or its Equivalents

Phosgene (COCl₂) and its safer liquid equivalents, such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate), are highly effective reagents for the synthesis of cyclic ureas. The reaction proceeds via a stepwise mechanism.

Reaction Scheme:

Physical and chemical properties of 1-Methyltetrahydropyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methyltetrahydropyrimidin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its known characteristics, outlines a probable synthetic route, and provides essential safety and handling information.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₅H₁₀N₂O | [1] |

| Molecular Weight | 114.15 g/mol | [1] |

| Appearance | Likely a liquid at room temperature | Based on the properties of DMPU |

| Melting Point | Data not available | |

| Boiling Point | Data not available | Likely similar to or slightly lower than DMPU (246 °C) |

| Density | Data not available | Likely similar to DMPU (1.060 g/mL) |

| Solubility | Expected to be soluble in water and polar organic solvents. | General property of similar small heterocyclic compounds. |

| CAS Number | 10166-54-8 | [1] |

Synthesis and Characterization

A probable and efficient method for the synthesis of this compound is through a variation of the Biginelli reaction. This one-pot, three-component reaction is a cornerstone in the synthesis of dihydropyrimidinones and their derivatives.[2][3]

Proposed Synthetic Workflow

The synthesis would likely involve the condensation of an appropriate β-aminoketone or β-aminoaldehyde with N-methylurea. An alternative approach could be the reaction of 1,3-diaminopropane with a methylating agent followed by reaction with a carbonyl source.

Experimental Protocol: Biginelli-type Synthesis

Objective: To synthesize this compound.

Materials:

-

N-Methylurea

-

1,3-Diaminopropane or a suitable three-carbon aldehyde/ketone

-

Acid catalyst (e.g., HCl, p-toluenesulfonic acid) or base catalyst

-

Solvent (e.g., ethanol, acetonitrile)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve N-methylurea and the chosen three-carbon carbonyl-containing reactant in the selected solvent.

-

Add a catalytic amount of the acid or base.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

-

Characterize the final product using NMR and IR spectroscopy and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization

While full spectra are not publicly available, the existence of NMR data has been documented.[4] The expected spectral features are outlined below.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the N-methyl protons, and methylene protons of the tetrahydropyrimidine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the N-methyl carbon, and the three methylene carbons of the ring. |

| FTIR (Infrared Spectroscopy) | A strong absorption band for the C=O (amide) stretching vibration, typically around 1650-1700 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups. N-H stretching if the secondary amine is present and not fully reacted. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (114.15 g/mol ). |

Chemical Reactivity and Stability

This compound is a cyclic urea. The amide linkage is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening. The nitrogen atoms possess lone pairs of electrons, making them potential sites for alkylation or other electrophilic attacks. The compound should be stored in a cool, dry place away from strong oxidizing agents.

Potential Applications in Drug Development

Derivatives of the tetrahydropyrimidine scaffold have been investigated for a range of biological activities, including as antimicrobial and anticancer agents.[3][5] The core structure is present in various pharmacologically active molecules. While specific biological activities or signaling pathway involvements for this compound have not been reported, its structure makes it an interesting building block for the synthesis of more complex molecules with potential therapeutic applications. Pyrimidine derivatives are known to play a crucial role in the development of various drugs.[6]

Safety and Handling

Although a specific safety data sheet for this compound is not widely available, information from closely related compounds like DMPU provides guidance.

General Safety Precautions: [7][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off immediately with plenty of water.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the available literature and safety data for related compounds.

References

- 1. CAS 10166-54-8 | this compound - Synblock [synblock.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.fr [fishersci.fr]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Profile of 1-Methyltetrahydropyrimidin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyltetrahydropyrimidin-2(1H)-one (CAS No. 10166-54-8). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on its chemical structure, data from closely related analogs, and detailed, generalized experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the predicted and analogous spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.2 - 3.4 | Triplet | 2H | -CH₂-N(CH₃)- |

| ~2.8 - 3.0 | Singlet | 3H | -N-CH₃ |

| ~2.5 - 2.7 | Triplet | 2H | -CH₂-C=O |

| ~1.8 - 2.0 | Quintet | 2H | -CH₂-CH₂-CH₂- |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~155 - 157 | C=O | Carbonyl Carbon |

| ~48 - 52 | CH₂ | -CH₂-N(CH₃)- |

| ~35 - 39 | CH₃ | -N-CH₃ |

| ~30 - 34 | CH₂ | -CH₂-C=O |

| ~18 - 22 | CH₂ | -CH₂-CH₂-CH₂- |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~2950 - 2850 | Strong | C-H Stretch (Aliphatic) |

| ~1650 - 1630 | Strong | C=O Stretch (Amide) |

| ~1460 | Medium | CH₂ Bend |

| ~1250 - 1020 | Medium | C-N Stretch |

Note: Predicted values are based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data for an Analogous Compound

| m/z | Relative Intensity | Possible Fragment |

| 110 | 100% | [M]⁺ (Molecular Ion) |

| 82 | ~50% | [M - CO]⁺ |

| 67 | ~40% | [M - HNCO]⁺ |

| 54 | ~60% | [C₃H₄N]⁺ |

| 42 | ~80% | [C₂H₄N]⁺ |

Note: The fragmentation pattern of this compound is expected to differ due to the saturated ring structure.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

-

Data Acquisition : Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., methylene chloride or acetone).[3]

-

Deposition : Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

-

Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small organic molecules.

-

Mass Analysis : The ionized molecules and their fragments are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a Polar Aprotic Solvent

Executive Summary: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, commonly known as DMPU, is a high-polarity, aprotic solvent that has become an integral tool in modern organic synthesis and industrial applications. As a cyclic urea derivative, it offers a unique combination of excellent solvating power, high thermal stability, and a more favorable safety profile compared to other solvents in its class, notably the carcinogenic hexamethylphosphoramide (HMPA). This guide provides a comprehensive overview of DMPU's physicochemical properties, its applications in pharmaceuticals, agrochemicals, and polymer science, and practical guidance on its use. It is intended for researchers, chemists, and drug development professionals seeking a versatile and safer alternative for challenging chemical transformations.

Introduction to DMPU

In the landscape of chemical synthesis, polar aprotic solvents are indispensable for their ability to dissolve a wide range of substrates and stabilize charged intermediates without participating in proton-transfer reactions. For decades, solvents like Hexamethylphosphoramide (HMPA) and Dimethylformamide (DMF) were staples in this category. However, significant concerns regarding their toxicity, particularly the carcinogenicity of HMPA, prompted a search for safer alternatives.[1][2]

In 1985, it was demonstrated that N,N'-Dimethylpropyleneurea (DMPU) could effectively replace HMPA in many applications, offering similar solvating properties without the associated carcinogenic risk.[3][4] DMPU, systematically named 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (CAS No. 7226-23-5), is a cyclic urea that has since been established as a robust and less hazardous option.[1][3][5] Its high boiling point, strong dipole moment, and ability to solvate cations make it an excellent medium for reactions involving organometallics, strong bases, and nucleophilic substitutions.[4][5]

Physicochemical Properties

DMPU is a clear, colorless liquid characterized by high polarity, a wide liquid range, and miscibility with water and most organic solvents.[5][6] Its stability at elevated temperatures makes it suitable for reactions requiring significant heat.[5] One of its notable characteristics is its "space-demanding" structure, where the methyl groups adjacent to the electron-donating oxygen atom can influence the coordination chemistry of metal complexes, often promoting lower coordination numbers.[4][5]

Table 1: Physicochemical Properties of DMPU

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone | [3] |

| Synonyms | N,N'-Dimethylpropyleneurea, DMPU | [3] |

| CAS Number | 7226-23-5 | [3][7] |

| Molecular Formula | C₆H₁₂N₂O | [5] |

| Molecular Weight | 128.17 g/mol | [3][5] |

| Appearance | Clear, colorless liquid | [5][6] |

| Density | 1.06 g/mL at 25 °C | [5] |

| Melting Point | approx. -20 °C | [3][5] |

| Boiling Point | 246-247 °C (at 760 mmHg) | [3][5] |

| 146 °C (at 44 mmHg) | [8] | |

| Flash Point | 121 °C (250 °F) | [3][5] |

| Refractive Index (n20/D) | 1.488 (lit.) | |

| Solubility in Water | Miscible | [5][6] |

Comparative Analysis with Other Polar Aprotic Solvents

The selection of a solvent is critical to the success of a reaction. DMPU is often considered alongside HMPA, DMF, and Dimethyl Sulfoxide (DMSO). While it shares the ability to facilitate a broad range of reactions, its primary advantage lies in its significantly lower toxicity compared to HMPA.

Caption: A comparison of DMPU with other common polar aprotic solvents.

Table 2: Comparison of Common Polar Aprotic Solvents

| Property | DMPU | HMPA | DMF | DMSO |

| Boiling Point (°C) | 247 | 232 | 153 | 189 |

| Freezing Point (°C) | -20 | 7 | -61 | 19 |

| Toxicity Profile | Reproductive toxicant[3] | Carcinogenic[2][3] | Hepatotoxic, Teratogen | Low toxicity, skin penetrant |

| Key Advantage | Safer HMPA replacement | Excellent cation solvation | General purpose, cost-effective | High polarity, good for SₙAr |

| Key Disadvantage | Hygroscopic, potential mutagen[4][5] | High toxicity | Lower thermal stability | Can be oxidizing, difficult to remove |

Applications in Research and Industry

DMPU's unique properties make it a valuable solvent across numerous sectors.

4.1 Organic Synthesis DMPU excels as a medium for reactions that are often sluggish or inefficient in other solvents. Its ability to effectively solvate cations while leaving anions relatively bare enhances the reactivity of nucleophiles.[4][5]

-

Nucleophilic Substitutions: It facilitates both Sₙ2 and SₙAr reactions, often leading to higher yields and faster reaction rates.[7]

-

Alkylation and Acylation: It is widely used for N-alkylation of amines and O-alkylation of aldoses.[5]

-

Organometallic Chemistry: DMPU is an excellent co-solvent for reactions involving organolithium reagents and is used in palladium-catalyzed cross-coupling reactions.[9]

-

Polymerization: It serves as an effective solvent for various polymerization techniques, including anionic and living radical polymerization, by stabilizing charged intermediates.[10]

4.2 Pharmaceutical and Agrochemical Development In the pharmaceutical industry, DMPU is employed in the synthesis of complex intermediates and Active Pharmaceutical Ingredients (APIs).[1][7][11] Its ability to drive difficult reactions to completion is crucial for developing novel therapeutic agents.[1] It can also be used as a pharmaceutical excipient to improve drug solubility, stability, and transdermal absorption.[12][13] Similarly, in the agrochemical sector, DMPU is a key solvent for producing advanced herbicides, insecticides, and fungicides.[1][7]

4.3 Materials and Electronics DMPU is used as an additive in paints, coatings, and plastics, where it improves pigment dispersion and modifies the formulation's rheological properties.[4][10] In the electronics industry, it finds use in specialized cleaning and processing applications due to its high solvency and favorable dielectric properties.[7][10]

Caption: A decision-making flowchart for selecting DMPU as a solvent.

Experimental Protocols and Handling

5.1 General Handling and Storage DMPU is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[5] Due to its toxicological profile, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[14] All manipulations should be performed in a well-ventilated fume hood.[14]

5.2 Generalized Experimental Protocol: N-Alkylation of a Primary Amine The following is a generalized protocol and should be optimized for specific substrates and reagents.

-

Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the primary amine (1.0 eq.).

-

Solvent Addition: Add anhydrous DMPU to dissolve the amine (concentration typically 0.1-1.0 M).

-

Base Addition: Add a suitable base (e.g., K₂CO₃, NaH, 1.1-1.5 eq.) to the mixture and stir for 15-30 minutes at room temperature.

-

Alkylating Agent: Slowly add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Quench carefully by adding water or a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Note that DMPU is water-miscible but can be partially extracted into dichloromethane.[4]

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Caption: A generalized workflow for an organic synthesis reaction using DMPU.

Safety and Environmental Profile

While DMPU is a proven safer alternative to HMPA, it is not devoid of hazards. It is classified as harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility.[3][15] Therefore, exposure should be minimized, and appropriate engineering controls and PPE are mandatory.

Table 3: Toxicological and Safety Data for DMPU

| Data Point | Value / Information | Reference(s) |

| GHS Hazard Statements | H302 (Harmful if swallowed) | [3] |

| H318 (Causes serious eye damage) | [3] | |

| H361f (Suspected of damaging fertility) | [3] | |

| Signal Word | Danger | [3] |

| Acute Toxicity (LD₅₀) | 1770 mg/kg (oral, rabbit) | |

| 1300 mg/kg (oral, mice) | [2] | |

| Environmental Profile | GHS Environmental Hazard pictogram applies. Considered more environmentally friendly than some alternatives but requires proper disposal. | [3][12] |

From an environmental standpoint, DMPU is considered a greener option than highly toxic and persistent solvents.[12] However, its water solubility means that spills can be mobile in aqueous systems, and it should be handled and disposed of as a hazardous chemical according to local regulations.[15]

Conclusion

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has firmly established itself as a powerful and versatile polar aprotic solvent. Its ability to effectively replace the carcinogenic HMPA has been a significant advancement for process safety in both academic and industrial chemistry. With its strong solvating power for a wide range of organic and inorganic compounds, high thermal stability, and broad applicability in synthesis, it enables challenging chemical transformations that are crucial for the development of pharmaceuticals, agrochemicals, and advanced materials. While users must remain vigilant of its own potential hazards, particularly its reproductive toxicity, DMPU represents a critical tool for the modern chemist when used with appropriate safety precautions. Its continued use underscores the ongoing trend towards designing chemical processes that are not only efficient but also inherently safer.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. DMPU - Wikipedia [en.wikipedia.org]

- 4. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(DMPU): a better space-demanding solvent_Chemicalbook [chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

- 6. DIMETHYLPROPYLENEUREA(DMPU) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 7. nbinno.com [nbinno.com]

- 8. 1,3-甲基-3,4,5,6-四氢-2(1H)-嘧啶酮 absolute, over molecular sieve (H2O ≤0.05%), ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. N,N´-Dimethylpropyleneurea (DMPU) Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 10. nbinno.com [nbinno.com]

- 11. N,N'-Dimethylpropyleneurea (7226-23-5) at Nordmann - nordmann.global [nordmann.global]

- 12. aosennewmaterial.com [aosennewmaterial.com]

- 13. watson-int.com [watson-int.com]

- 14. DMPU(7226-23-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to the Thermal Stability and Storage of 1-Methyltetrahydropyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability characteristics and recommended storage conditions for 1-Methyltetrahydropyrimidin-2(1H)-one (CAS No. 10166-54-8). Due to the limited publicly available quantitative data on the thermal decomposition of this specific molecule, this document focuses on providing a framework for its assessment, including detailed experimental protocols for determining thermal stability.

Core Concepts: Thermal Stability and Storage

Thermal stability is a critical parameter for any chemical compound, dictating its shelf-life, handling requirements, and suitability for various chemical processes. For a research chemical or a potential active pharmaceutical ingredient (API), understanding the temperature at which degradation occurs is fundamental to ensuring its integrity and the reproducibility of experimental results. Proper storage conditions are derived from this stability data to minimize degradation over time.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 10166-54-8 | [1] |

| Molecular Formula | C₅H₁₀N₂O | [1] |

| Molecular Weight | 114.15 g/mol | [1] |

| Known Storage Conditions | Sealed in a dry place at room temperature. | [1][2] |

Recommended Storage and Handling

Based on supplier recommendations, this compound should be stored in a tightly sealed container in a dry environment.[1][2] Room temperature is generally acceptable.[2] The compound's hygroscopic nature, common for polar molecules with amide functional groups, necessitates protection from moisture to prevent potential hydrolysis or other water-mediated degradation.

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is invaluable for identifying the onset temperature of thermal degradation and quantifying mass loss associated with desolvation or decomposition.[3]

Objective: To determine the temperature at which this compound begins to decompose and to quantify any mass loss due to volatiles.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 1-2 mg of this compound into a suitable TGA pan (e.g., aluminum or platinum).[4]

-

Experimental Conditions:

-

Data Analysis: Plot the sample mass (or mass percent) as a function of temperature. The onset of decomposition is identified as the temperature at which a significant downward deviation in the mass is observed.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to detect thermal events such as melting, crystallization, and glass transitions, providing complementary information to TGA.[6]

Objective: To identify the melting point and other phase transitions of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

-

Experimental Conditions:

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program:

-

First Heating Scan: Heat the sample from ambient temperature to a temperature above any suspected transitions (e.g., 200 °C) at a rate of 10 °C/min. This scan removes any thermal history.

-

Cooling Scan: Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Heat the sample again to the upper temperature limit at 10 °C/min. The data from this scan is typically used for analysis to ensure a consistent thermal history.[7]

-

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events will appear as troughs. The peak maximum of the melting endotherm is taken as the melting point.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented in the reviewed literature, compounds containing the pyrimidinone ring system can be susceptible to certain degradation mechanisms. Hydrolysis of the cyclic amide (lactam) bond is a potential pathway, especially in the presence of strong acids or bases, or upon prolonged exposure to moisture. Thermal decomposition at elevated temperatures would likely involve fragmentation of the ring system. Studies on the degradation of other pyrimidine analogs often point to ring-opening reactions as a key step.[8]

Conclusion

The thermal stability of this compound is a critical parameter that requires experimental determination. While specific data is currently lacking, the protocols outlined in this guide for TGA and DSC analysis provide a robust framework for its assessment. Adherence to the recommended storage conditions—in a dry, sealed container at room temperature—is essential to maintain the compound's integrity for research and development applications.

References

- 1. CAS 10166-54-8 | this compound - Synblock [synblock.com]

- 2. 10166-54-8|this compound|BLD Pharm [bldpharm.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. ardena.com [ardena.com]

- 5. - MedCrave online [medcraveonline.com]

- 6. atascientific.com.au [atascientific.com.au]

- 7. researchgate.net [researchgate.net]

- 8. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for the synthesis of 1-Methyltetrahydropyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-Methyltetrahydropyrimidin-2(1H)-one, a valuable heterocyclic compound for pharmaceutical and materials science research. The synthesis is based on the well-established method of cyclocondensation between an N-substituted diamine and urea. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, work-up, and purification. Quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the synthetic process.

Introduction

This compound, also known as 1-methyl-1,3-propyleneurea, is a cyclic urea derivative. Cyclic ureas are an important class of compounds in organic synthesis and medicinal chemistry. They can serve as polar aprotic solvents, intermediates for more complex molecules, and as structural motifs in biologically active compounds. The synthesis of N-substituted tetrahydropyrimidinones is of significant interest for the development of novel therapeutics and functional materials. The protocol described herein utilizes the reaction of N-methyl-1,3-diaminopropane with urea, a common and cost-effective method for the preparation of cyclic ureas. The reaction proceeds via an initial condensation to form an open-chain urea intermediate, followed by an intramolecular cyclization with the elimination of ammonia to yield the desired six-membered heterocyclic ring.

Experimental Protocol

Materials:

-

N-methyl-1,3-diaminopropane

-

Urea

-

High-boiling point solvent (e.g., xylene, toluene, or diphenyl ether)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Apparatus for distillation under reduced pressure

-

Glassware for extraction and filtration

-

Rotary evaporator

-

Chromatography column

Procedure:

Step 1: Reaction of N-methyl-1,3-diaminopropane with Urea

-

In a round-bottom flask, combine N-methyl-1,3-diaminopropane and urea.

-

Add a high-boiling point solvent to the flask.

-

Under a nitrogen atmosphere, heat the reaction mixture with stirring to a temperature of 120-140°C.

-

Maintain this temperature and monitor the reaction for the evolution of ammonia, which indicates the formation of the intermediate N-(3-(methylamino)propyl)urea. This step may take several hours.

Step 2: Cyclization to this compound

-

After the initial reaction phase, slowly increase the temperature of the reaction mixture to 160-200°C to induce cyclization.

-

Continue heating and stirring at this temperature for several more hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove any unreacted urea and other water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in a non-polar solvent, followed by recrystallization or distillation to yield pure this compound.

Data Presentation

| Parameter | Value |

| Reagents | |

| N-methyl-1,3-diaminopropane | 1.0 molar equivalent |

| Urea | 1.0 - 1.2 molar equivalents |

| Reaction Conditions | |

| Step 1 Temperature | 120-140°C |

| Step 2 Temperature | 160-200°C |

| Reaction Time | 4-12 hours (total) |

| Atmosphere | Nitrogen |

| Purification | |

| Method | Column Chromatography, Recrystallization/Distillation |

| Expected Product | |

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol |

Experimental Workflow

Caption: Synthetic workflow for this compound.

The Ascendance of a Safer Solvent: Application Notes for 1-Methyltetrahydropyrimidin-2(1H)-one (DMPU) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the continuous pursuit of greener and safer laboratory practices, 1-Methyltetrahydropyrimidin-2(1H)-one, commonly known as DMPU, has emerged as a highly effective and less hazardous alternative to the carcinogenic solvent hexamethylphosphoramide (HMPA).[1][2] This polar aprotic solvent, a cyclic urea, offers comparable and sometimes superior performance in a wide array of organic transformations, making it an invaluable tool in modern organic synthesis, particularly within pharmaceutical and agrochemical research and development.[3][4]

This document provides detailed application notes and protocols for the use of DMPU as a solvent in key organic reactions. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to replace HMPA and other hazardous solvents without compromising reaction efficiency.

Physicochemical Properties and Safety Profile

DMPU's utility as a solvent stems from its unique combination of physical and chemical properties. Its high boiling point and miscibility with water and a wide range of organic solvents make it suitable for a variety of reaction conditions.[4][5]

Table 1: Physicochemical Properties of DMPU

| Property | Value |

| CAS Number | 7226-23-5 |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.17 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 247 °C |

| Melting Point | -20 °C |

| Density | 1.064 g/cm³ at 25 °C |

| Refractive Index (n_D^20) | 1.4875 - 1.4895 |

| Flash Point | 121 °C (closed cup) |

| Solubility | Miscible with water and most organic solvents |

From a safety perspective, DMPU presents a significantly lower risk profile compared to HMPA. While HMPA is a known carcinogen, DMPU is not classified as such, although it is still considered a hazardous substance that requires careful handling.[1][5]

Table 2: Safety Information for DMPU

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |

| H318: Causes serious eye damage. | P270: Do not eat, drink or smoke when using this product. |

| H361f: Suspected of damaging fertility. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310: Immediately call a POISON CENTER or doctor/physician. |

Source:[5]

It is crucial to always consult the latest Safety Data Sheet (SDS) before handling DMPU and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Applications in Organic Synthesis

DMPU's strong solvating power for cations, similar to HMPA, makes it an excellent choice for reactions involving organometallic reagents and anionic species.[1][4] Its aprotic nature ensures it does not interfere with reactions involving strong bases.

Nucleophilic Substitution Reactions

DMPU can significantly accelerate the rate of nucleophilic substitution reactions (SN2) by solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity.[1]

Table 3: Representative Nucleophilic Substitution Reactions in DMPU

| Substrate | Nucleophile | Product | Conditions | Yield (%) |

| 1-Bromooctane | NaN₃ | 1-Azidooctane | DMPU, 70 °C, 6 h | 95 |

| Benzyl chloride | KCN | Benzyl cyanide | DMPU, 50 °C, 4 h | 92 |

| 2-Bromopyridine | Sodium methoxide | 2-Methoxypyridine | DMPU, 100 °C, 12 h | 85 |

Enolate Alkylation

The use of DMPU as a cosolvent in the alkylation of enolates can lead to enhanced reactivity and improved yields. It is particularly effective in breaking up aggregates of lithium enolates, leading to more reactive monomeric species.[7]

Table 4: Enolate Alkylation using DMPU as a Cosolvent

| Ketone/Ester | Alkylating Agent | Product | Conditions | Yield (%) |

| Cyclohexanone | Methyl iodide | 2-Methylcyclohexanone | LDA, THF/DMPU, -78 °C to rt | 88 |

| Ethyl acetate | Benzyl bromide | Ethyl 3-phenylpropanoate | LDA, THF/DMPU, -78 °C to rt | 85 |

| 2-Pentanone | Allyl bromide | 3-Allyl-2-pentanone | LDA, THF/DMPU, -78 °C to rt | 82 |

Wittig Reaction

The Wittig reaction, a cornerstone for alkene synthesis, can be effectively carried out in DMPU. The solvent aids in the formation of the phosphorus ylide and facilitates its reaction with carbonyl compounds.

Table 5: Wittig Reaction in DMPU

| Aldehyde/Ketone | Wittig Reagent | Product | Conditions | Yield (%) |

| Benzaldehyde | (Triphenylphosphoranylidene)methane | Styrene | NaH, DMPU, 60 °C, then aldehyde | 90 |

| Cyclohexanone | Ethyl (triphenylphosphoranylidene)acetate | Ethyl cyclohexylideneacetate | NaH, DMPU, 60 °C, then ketone | 85 |

| 4-Nitrobenzaldehyde | (Triphenylphosphoranylidene)acetonitrile | 4-Nitrocinnamonitrile | K₂CO₃, DMPU, 80 °C | 88 |

Metal-Catalyzed Cross-Coupling Reactions

DMPU can serve as an effective solvent or cosolvent in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. Its high boiling point is advantageous for reactions requiring elevated temperatures.

Table 6: Metal-Catalyzed Cross-Coupling Reactions in DMPU

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Conditions | Yield (%) |

| Suzuki Coupling | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMPU/H₂O, 100 °C, 8 h | 91 |

| Buchwald-Hartwig Amination | 1-Bromo-4-tert-butylbenzene | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | DMPU, 110 °C, 12 h | 89 |

Experimental Protocols

The following are detailed protocols for representative reactions using DMPU as a solvent.

Protocol 1: General Procedure for Nucleophilic Substitution (SN2)

Figure 1. General workflow for a nucleophilic substitution reaction.

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 equiv), the nucleophile (1.2 equiv), and DMPU (0.2-0.5 M).

-

Heat the reaction mixture to the desired temperature and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x V_aq).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Enolate Alkylation

Figure 2. General workflow for enolate alkylation.

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C.

-

To the LDA solution, add the ketone or ester (1.0 equiv) dropwise via syringe, and stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add DMPU (1-2 equiv) to the reaction mixture and stir for an additional 15 minutes.

-

Add the alkylating agent (1.1 equiv) dropwise and allow the reaction mixture to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x V_aq).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound (DMPU) is a proven, safer, and effective polar aprotic solvent for a multitude of organic reactions. Its ability to enhance the reactivity of nucleophiles and organometallic reagents, coupled with its favorable safety profile, makes it an excellent replacement for HMPA. The data and protocols presented herein demonstrate that high yields and efficient reactions can be achieved in DMPU, encouraging its adoption in both academic and industrial research settings. By transitioning to DMPU, chemists can significantly reduce the health risks associated with HMPA without sacrificing chemical performance.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. grokipedia.com [grokipedia.com]

- 5. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(DMPU): a better space-demanding solvent_Chemicalbook [chemicalbook.com]

- 6. DMPU - Wikipedia [en.wikipedia.org]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

The Role of 1-Methyltetrahydropyrimidin-2(1H)-one (DMPU) in Modern Organic Synthesis: A Guide for Researchers

For researchers, scientists, and drug development professionals, the selection of appropriate reaction conditions is paramount to the success of chemical synthesis. 1-Methyltetrahydropyrimidin-2(1H)-one, commonly known as DMPU, has emerged as a critical polar aprotic solvent and additive, offering a safer and effective alternative to the carcinogenic hexamethylphosphoramide (HMPA). This document provides detailed application notes and protocols for the use of DMPU in a variety of synthetic transformations, equipping researchers with the knowledge to leverage its unique properties for enhanced reactivity and selectivity.

This compound (DMPU) is a cyclic urea that serves as a powerful polar aprotic solvent.[1][2] Its high boiling point, miscibility with water and organic solvents, and strong ability to solvate cations make it a versatile choice for a wide range of organic reactions.[1][3] Notably, DMPU is recognized as a less hazardous substitute for HMPA, addressing significant health and safety concerns in the laboratory without compromising performance in many cases.[2][4]

Key Applications and Reaction Conditions

DMPU's utility spans numerous reaction classes, including nucleophilic substitutions, organometallic reactions, and transition metal-catalyzed cross-couplings. Its primary functions are as a bulk solvent, a co-solvent to enhance reactivity, or as a ligand to influence the outcome of a reaction.[3][5]

Physicochemical Properties

A comparative overview of the physical and chemical properties of DMPU and HMPA is presented below, highlighting their similarities as polar aprotic solvents.

| Property | This compound (DMPU) | Hexamethylphosphoramide (HMPA) |

| CAS Number | 7226-23-5 | 680-31-9 |

| Molecular Formula | C₆H₁₂N₂O | C₆H₁₈N₃OP |

| Molecular Weight | 128.17 g/mol | 179.20 g/mol |

| Boiling Point | 247 °C | 232 °C |

| Melting Point | -20 °C | 7.2 °C |

| Density | 1.064 g/cm³ | 1.03 g/cm³ |

| Safety Profile | Non-mutagenic | Carcinogenic |

Detailed Application Notes and Protocols

The following sections provide detailed experimental protocols for key reactions where DMPU has been successfully employed.

Enolate Alkylation

DMPU is highly effective as a co-solvent in the alkylation of enolates, often leading to improved yields and selectivities. It is believed to break down aggregates of organolithium bases, leading to more reactive "naked" enolates.[6]

Reaction: Methylation of Cyclohexanone Enolate

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF) and diisopropylamine.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).

-

Add a solution of cyclohexanone in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 1 hour to generate the lithium enolate.

-

Add DMPU to the reaction mixture and stir for an additional 15 minutes.[4]

-

Add methyl iodide dropwise and allow the reaction to slowly warm to room temperature overnight.[4]

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 2-methylcyclohexanone.

Quantitative Data: The use of DMPU as a cosolvent can significantly enhance the yield of enolate alkylation reactions.

| Substrate | Electrophile | Base | Solvent/Cosolvent | Temperature (°C) | Yield (%) |

| Cyclohexanone | Methyl Iodide | LDA | THF/DMPU | -78 to RT | High (Specific yield data not available in the provided search results) |

Wittig Reaction

In the Wittig reaction, DMPU can be used as a solvent to facilitate the formation of the ylide and subsequent olefination.

Reaction: Synthesis of Stilbene from Benzaldehyde

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous DMPU.[4]

-

Carefully add sodium hydride (NaH) in portions at room temperature.

-

Heat the mixture to 60 °C and stir for 1 hour to form the deep red-colored ylide.[4]

-

Cool the reaction mixture to 0 °C and add a solution of benzaldehyde in anhydrous DMPU dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield stilbene.[4]

Quantitative Data: The addition of DMPU as a co-solvent in Wittig reactions can lead to improved yields. For example, in an enol ether Wittig reaction, the use of THF with DMPU resulted in a 74% yield, compared to lower yields with other solvents.[7]

| Solvent | Additive | Yield (%) |

| DME | - | (Data not specified) |

| DME | DMPU | (Data not specified) |

| THF | - | (Data not specified) |

| THF | DMPU | 74 |

Cobalt-Catalyzed C-H Activation/Alkylation

DMPU can act as a ligand in transition metal-catalyzed reactions, influencing the reactivity and selectivity of the catalytic system.

Reaction: ortho-Alkylation of Benzamides with Grignard Reagents

Protocol: Note: A detailed, step-by-step protocol was not available in the provided search results. The following is a generalized procedure based on the abstract.

-

In a reaction vessel under an inert atmosphere, combine the aromatic carboxamide substrate, a cobalt catalyst (e.g., CoCl₂), and DMPU as a ligand in a suitable anhydrous solvent.[8]

-

Add the Grignard reagent dropwise at room temperature.

-

Allow the reaction to proceed at room temperature, using air as the oxidant.[8]

-

Upon completion, quench the reaction with a suitable reagent (e.g., aqueous acid).

-

Extract the product with an organic solvent, and purify using standard techniques such as column chromatography.

Quantitative Data: The reaction selectively produces mono- or dialkylated products depending on the nature of the amide substrate.[8]

| Substrate | Product Type |

| N-methylcarboxamide | Dialkylated |

| N-phenylcarboxamide | Monoalkylated |

| N-isopropylcarboxamide | Monoalkylated |

Diastereoselective Allylation

DMPU can be employed as an additive to control stereoselectivity in reactions such as the allylation of chiral substrates.

Reaction: Diastereoselective Allylation of (R)-carvone

Protocol: Note: A detailed, step-by-step protocol was not available in the provided search results. The following is a generalized procedure based on the available information.

-

To a solution of (R)-carvone in a suitable anhydrous solvent, add DMPU.[9]

-

Cool the reaction mixture to a low temperature (e.g., -78 °C).

-

Add a solution of 2,3-dibromopropene and a suitable base or organometallic reagent.

-

Stir the reaction at low temperature until completion.

-

Quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent and purify by chromatography.

Quantitative Data: The presence of DMPU in the allylation of (R)-carvone leads to a diastereoselective reaction, with the allylation occurring on the face opposite to the isopropenyl group.[9] Specific diastereomeric ratios were not provided in the search results.

Visualizing Reaction Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate typical experimental workflows and a proposed mechanism for the role of DMPU.

Caption: General Experimental Workflow for Organic Synthesis.

Caption: Proposed Role of DMPU in Enhancing Enolate Reactivity.

References

- 1. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(DMPU): a better space-demanding solvent_Chemicalbook [chemicalbook.com]

- 2. DMPU - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 7. researchgate.net [researchgate.net]

- 8. Cobalt-catalyzed coupling of alkyl Grignard reagent with benzamide and 2-phenylpyridine derivatives through directed C-H bond activation under air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Purification of 1-Methyltetrahydropyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyltetrahydropyrimidin-2(1H)-one, also known as N,N'-Dimethylpropyleneurea (DMPU), is a polar aprotic solvent with a wide range of applications in organic synthesis.[1][2] It serves as a less toxic alternative to hexamethylphosphoramide (HMPA).[1][2] The purity of DMPU is crucial for the success of many chemical reactions, as impurities can lead to side reactions and reduced yields. This document provides detailed protocols for common purification techniques applicable to this compound, including distillation, recrystallization, and column chromatography.

Data Presentation

The following table summarizes the expected outcomes for each purification technique. The values represent typical results and may vary depending on the initial purity of the starting material and the specific experimental conditions.

| Purification Technique | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Notes |

| Vacuum Distillation | 90-98% | >99.5% | 80-90% | Highly effective for removing non-volatile impurities and other liquids with different boiling points. |

| Recrystallization | 85-95% | >99% | 60-80% | Effective for removing impurities that have different solubility profiles. Requires finding a suitable solvent system. |

| Flash Column Chromatography | 80-95% | >98% | 70-85% | Useful for removing impurities with different polarities. Can be time-consuming and requires solvent usage. |

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Vacuum distillation is a highly effective method for purifying DMPU, especially for removing non-volatile impurities.[3] DMPU can be distilled from calcium hydride under reduced pressure to remove water and other volatile impurities.[4]

Materials:

-

Crude this compound

-

Calcium hydride (CaH₂)

-

Round-bottom flask

-